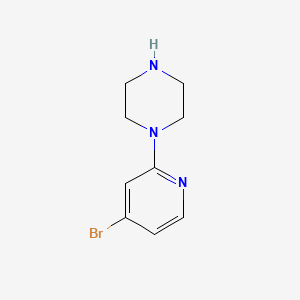

1-(4-Bromopyridin-2-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQIQJZMQXBIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682398 | |

| Record name | 1-(4-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201643-59-5 | |

| Record name | 1-(4-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)piperazine (CAS 1201643-59-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromopyridin-2-yl)piperazine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the synthesis, mechanistic underpinnings, analytical characterization, and potential applications of this compound. Detailed, field-proven protocols for its preparation and quality control are presented, underpinned by a discussion of the chemical principles that govern these methodologies. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridylpiperazine Scaffold

The piperazine moiety is a privileged scaffold in modern drug discovery, renowned for its ability to modulate the physicochemical properties of bioactive molecules, such as solubility and basicity, thereby enhancing their pharmacokinetic profiles.[1][2] When incorporated into a pyridyl structure, the resulting pyridylpiperazine core offers a versatile platform for engaging with a wide array of biological targets. This compound, in particular, presents a strategic trifecta of functionalities: a nucleophilic piperazine nitrogen for further derivatization, a pyridine ring capable of participating in hydrogen bonding and π-stacking interactions, and a bromine atom that can be exploited for cross-coupling reactions to introduce further molecular complexity. These attributes make it a valuable starting material for the synthesis of compound libraries aimed at identifying novel drug candidates.[3][4][5][6][7]

Synthesis and Mechanistic Considerations

The principal route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This section details a robust protocol for its synthesis, followed by an in-depth discussion of the underlying reaction mechanism and the factors governing its regioselectivity.

Optimized Synthesis Protocol

This protocol is based on the well-established principles of SNAr reactions on di-substituted pyridines.

Reaction Scheme:

A plausible synthetic route to this compound.

Materials and Equipment:

-

2,4-Dibromopyridine

-

Piperazine (anhydrous)

-

n-Butanol

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2,4-dibromopyridine (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add n-butanol to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-dibromopyridine.

-

Reaction Execution: Stir the mixture at reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-butanol.

-

Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The identity and purity of the final product must be confirmed by the analytical methods detailed in Section 3.

Mechanistic Deep Dive: The SNAr Reaction on Dihalopyridines

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1-(4-Bromopyridin-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectral data for the compound 1-(4-Bromopyridin-2-yl)piperazine, a molecule of interest in medicinal chemistry and drug discovery. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and confident structural confirmation. This guide is structured to provide both a theoretical framework and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this compound.

Introduction

This compound (C₉H₁₂BrN₃, Molecular Weight: 242.12 g/mol ) is a heterocyclic compound featuring a 4-bromopyridine moiety linked to a piperazine ring.[1] The piperazine ring is a common scaffold in pharmacologically active compounds due to its ability to modulate physicochemical properties and interact with biological targets.[2] Accurate and comprehensive spectral analysis is paramount for verifying the identity, purity, and structure of such molecules in any research and development setting. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard and reliable method for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | ~8.1 | d | ~5.2 | 1H |

| H-5 (Pyridine) | ~6.7 | dd | ~5.2, 1.6 | 1H |

| H-3 (Pyridine) | ~6.6 | d | ~1.6 | 1H |

| Piperazine (N-CH₂) | ~3.5 | t | ~5.0 | 4H |

| Piperazine (N-CH₂) | ~3.0 | t | ~5.0 | 4H |

| Piperazine (N-H) | ~1.8 | br s | - | 1H |

Justification of Predicted Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region. H-6, being adjacent to the nitrogen, will be the most deshielded. The bromine at position 4 will influence the electronic environment, and the coupling constants are typical for pyridine systems. These predictions are based on data from similarly substituted bromopyridines.[3][4][5][6]

-

Piperazine Protons: The piperazine protons will appear as two triplets in the aliphatic region. The protons on the carbons attached to the pyridine ring (N-CH₂) will be more deshielded than those on the other nitrogen. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~160 |

| C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~130 |

| C-5 (Pyridine) | ~115 |

| C-3 (Pyridine) | ~108 |

| Piperazine (N-CH₂) | ~45 |

| Piperazine (N-CH₂) | ~44 |

Justification of Predicted Chemical Shifts:

-

Pyridine Carbons: The carbon atom C-2, directly attached to the electron-withdrawing piperazine nitrogen, will be the most deshielded. The carbon bearing the bromine (C-4) will also have a characteristic chemical shift. These predictions are informed by data on various bromopyridine and piperazine derivatives.[7][8]

-

Piperazine Carbons: The two sets of carbons in the piperazine ring are expected to have very similar chemical shifts, appearing in the typical range for aliphatic amines.

Structural Confirmation via NMR

The combination of ¹H and ¹³C NMR data provides a detailed picture of the molecule. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be fully consistent with the proposed structure of this compound.

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum

A common and straightforward method for solid samples is the Potassium Bromide (KBr) pellet technique:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder.

-

Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2800-3000 | Medium-Strong |

| C=N, C=C Stretch (Pyridine) | 1550-1650 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1250-1350 | Strong |

| C-N Stretch (Aliphatic Amine) | 1020-1250 | Medium |

| C-Br Stretch | 500-600 | Medium |

Justification of Predicted Bands:

These predictions are based on established correlation tables and spectral data of related compounds containing piperazine and bromopyridine moieties.[9][10][11][12] The N-H stretch from the secondary amine of the piperazine ring is a key diagnostic peak. The various C-H, C=C, C=N, and C-N stretches will confirm the presence of both the aromatic pyridine ring and the saturated piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This will cause the ejection of an electron, forming a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

m/z 241: Corresponding to the molecule containing ⁷⁹Br.

-

m/z 243: Corresponding to the molecule containing ⁸¹Br.

-

-

Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information.[13][14][15][16]

Proposed Fragmentation Pathway

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Bromopyridine-4-carboxylic acid(66572-56-3) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR [m.chemicalbook.com]

- 6. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. savemyexams.com [savemyexams.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Bromopyridinyl Piperazine Compounds

This guide provides a comprehensive technical overview of the mechanism of action of bromopyridinyl piperazine compounds, a class of molecules with significant pharmacological interest, particularly in the field of neuroscience. Drawing upon a wealth of preclinical research, this document will delve into the molecular targets, signaling pathways, and functional consequences of the interaction of these compounds with their biological counterparts. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction to Bromopyridinyl Piperazine Compounds

The bromopyridinyl piperazine moiety represents a versatile scaffold that has been extensively explored in medicinal chemistry.[1] These compounds are a subset of the broader arylpiperazine class, which are known to interact with a variety of G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[2][3] The inclusion of a bromopyridinyl group often imparts high affinity and selectivity for specific neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[4][5] This has led to their investigation for a range of neuropsychiatric disorders, including anxiety, depression, and psychosis.[6][7]

A preeminent example of this class is the widely studied research chemical, WAY-100635.[8][9] The pharmacological profile of WAY-100635 serves as an excellent model to understand the intricate mechanisms of action of bromopyridinyl piperazine derivatives.

Primary Molecular Targets: A Tale of Two Receptors

The pharmacological effects of bromopyridinyl piperazine compounds are primarily mediated through their interaction with two key GPCRs: the serotonin 1A (5-HT1A) receptor and the dopamine D4 (D4) receptor.

Serotonin 1A (5-HT1A) Receptor: Silent Antagonism

A defining characteristic of many bromopyridinyl piperazine compounds, exemplified by WAY-100635, is their potent and selective antagonist activity at the 5-HT1A receptor.[8][10] This is often referred to as "silent antagonism," indicating that the compound itself does not elicit a functional response but effectively blocks the receptor from being activated by its endogenous ligand, serotonin.[8][11]

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] It also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[10]

Dopamine D4 (D4) Receptor: Potent Agonism

In a fascinating display of functional selectivity, while acting as antagonists at the 5-HT1A receptor, many bromopyridinyl piperazine compounds, including WAY-100635, are potent agonists at the dopamine D4 receptor.[9][10] The D4 receptor is also a Gi/o-coupled GPCR, and its activation similarly leads to the inhibition of adenylyl cyclase.[12][13] The D4 receptor is expressed in brain regions associated with cognition, emotion, and reward, making it a significant target for neuropsychiatric drug discovery.[14][15]

The dual pharmacology of these compounds—5-HT1A antagonism and D4 agonism—results in a complex and nuanced modulation of serotonergic and dopaminergic neurotransmission.

Signaling Pathways and Cellular Effects

The interaction of bromopyridinyl piperazine compounds with 5-HT1A and D4 receptors initiates a cascade of intracellular signaling events that ultimately alter neuronal function.

Modulation of the cAMP Pathway

As both 5-HT1A and D4 receptors are coupled to Gi/o proteins, their activation (in the case of D4 agonism) or blockade of activation (in the case of 5-HT1A antagonism) directly impacts the adenylyl cyclase/cAMP signaling pathway.

-

D4 Receptor Agonism: Agonism at the D4 receptor by a bromopyridinyl piperazine compound will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12] This can affect the activity of protein kinase A (PKA) and downstream phosphorylation events.

-

5-HT1A Receptor Antagonism: By blocking the binding of serotonin to the 5-HT1A receptor, these compounds prevent the serotonin-induced inhibition of adenylyl cyclase.[10] This can lead to a relative increase in cAMP levels in the presence of serotonin.

Regulation of Ion Channels and Neuronal Excitability

The Gβγ subunits of the activated Gi/o proteins can directly modulate the activity of ion channels.

-

5-HT1A Receptor: Activation of 5-HT1A receptors by serotonin leads to the opening of GIRK channels, causing potassium efflux and hyperpolarization of the neuron, thus reducing its firing rate.[9][10] Antagonism by bromopyridinyl piperazine compounds would block this effect, leading to increased neuronal firing in the presence of serotonin.

-

D4 Receptor: D4 receptor activation has also been shown to modulate potassium and calcium channels, contributing to a decrease in neuronal excitability.[14]

Influence on the Extracellular Signal-Regulated Kinase (ERK) Pathway

Both 5-HT1A and D4 receptors can modulate the ERK signaling pathway, which is crucial for neuroplasticity, learning, and memory.[8][16] The effect of bromopyridinyl piperazine compounds on this pathway is complex and can be cell-type specific. In some neuronal populations, 5-HT1A receptor activation inhibits ERK phosphorylation, while in others, it can lead to its activation.[9] D4 receptor activation can also influence ERK signaling.[14]

Pharmacological Data Summary

The following table summarizes the binding affinities and functional potencies of representative bromopyridinyl piperazine and related compounds at their primary molecular targets.

| Compound | Target | Assay Type | Value | Units | Reference(s) |

| WAY-100635 | 5-HT1A | pIC50 | 8.87 | - | [8] |

| 5-HT1A | IC50 | 0.91 | nM | [10] | |

| 5-HT1A | Ki | 0.39 | nM | [10] | |

| D4 | Agonist EC50 | 9.7 | nM | [10] | |

| D4.4 | Ki | 3.3 | nM | [10] | |

| α1-adrenergic | pIC50 | 6.6 | - | [10] | |

| S-15535 | 5-HT1A | Ki | 1.8 | nM | [1] |

| D2 | Ki | >100x lower | nM | [1] | |

| DU-125530 | 5-HT1A | Ki | low | nM | [4] |

Experimental Protocols for Mechanistic Elucidation

A variety of in vitro and in vivo experimental techniques are employed to characterize the mechanism of action of bromopyridinyl piperazine compounds.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[17][18]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT1A or D4 receptors).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]WAY-100635 for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor agonism.[19][20][21]

Protocol:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow for receptor activation and [35S]GTPγS binding to the Gα subunit.

-

Filtration: Separate the bound from unbound [35S]GTPγS by filtration.

-

Scintillation Counting: Quantify the amount of bound [35S]GTPγS.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values for agonists.

This assay measures the intracellular accumulation of cyclic AMP, a key second messenger for Gi/o-coupled receptors.[3][7][22]

Protocol:

-

Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen.

-

Data Analysis: Determine the effect of the test compound on cAMP levels to characterize its agonist or antagonist activity.

This assay quantifies the phosphorylation of ERK1/2, a downstream marker of receptor activation.[6][23][24]

Protocol:

-

Cell Culture and Starvation: Culture cells to near confluence and then serum-starve them to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the cells with the test compound for a specified time.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Western Blotting or ELISA: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using either Western blotting with specific antibodies or a quantitative ELISA.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal to determine the effect of the compound on ERK activation.

In Vivo Studies

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[25][26][27]

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum).

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF).

-

Dialysate Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, at regular intervals.

-

Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Determine the effect of systemic administration of the bromopyridinyl piperazine compound on extracellular neurotransmitter levels.

Conclusion

Bromopyridinyl piperazine compounds represent a significant class of pharmacologically active molecules with a complex and intriguing mechanism of action. Their dual activity as potent 5-HT1A receptor antagonists and D4 receptor agonists provides a unique approach to modulating serotonergic and dopaminergic systems. A thorough understanding of their interaction with these receptors and the resulting downstream signaling cascades is crucial for the rational design and development of novel therapeutics for a range of CNS disorders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other classes of neuroactive compounds. As research in this area continues, a deeper appreciation for the nuanced pharmacology of these compounds will undoubtedly emerge, paving the way for the development of more effective and safer treatments for neuropsychiatric illnesses.

References

- Forster, E. A., Cliffe, I. A., Bill, D. J., Dover, G. M., Jones, D., Reilly, Y., & Fletcher, A. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European journal of pharmacology, 281(1), 81–88. [Link]

- WAY-100635. Wikipedia. [Link]

- Gartside, S. E., Umbers, V., Hajós, M., & Sharp, T. (1995). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. European journal of pharmacology, 283(1-3), 177–185. [Link]

- Fletcher, A., Bill, D. J., Bill, S. J., Cliffe, I. A., Dover, G. M., Jones, D., Reilly, Y., & Forster, E. A. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural brain research, 73(1-2), 307–310. [Link]

- Van Craenenbroeck, K., de Noordhout, C. M., & Leysen, J. E. (2005). The dopamine D4 receptor: biochemical and signalling properties. International journal of developmental neuroscience, 23(1), 5–20. [Link]

- Serotonin (5-HT1A) receptor signaling pathways.

- Scorza, C., El-Aletr, S., Gatta, F., & Artigas, F. (2012). Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment. British journal of pharmacology, 167(5), 1021–1034. [Link]

- Li, X., Li, X., Liu, G., Zhang, Y., Zhang, J., & Li, J. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR protocols, 4(4), 102715. [Link]

- Nakahara, D., Ozaki, N., & Nagatsu, T. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Biogenic Amines, 7(6), 559-567. [Link]

- Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and molecular life sciences : CMLS, 67(12), 1971–1986. [Link]

- Millan, M. J., Rivet, J. M., Canton, H., Lejeune, F., Gobert, A., Widdowson, P., Bervoets, K., Brocco, M., & Peglion, J. L. (1993). S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively. European journal of pharmacology, 230(1), 99–102. [Link]

- González-Maeso, J. (2011). The dopamine D4 receptor, the ultimate disordered protein.

- Millan, M. J., Brocco, M., Gobert, A., Lejeune, F., Newman-Tancredi, A., & Rivet, J. M. (1997). S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity. The Journal of pharmacology and experimental therapeutics, 282(1), 132–147. [Link]

- Arylpiperazine Derivatives Acting at 5-HT1A Receptors.

- GTPγS Binding Assays. Assay Guidance Manual. [Link]

- Phospho-ERK Assays. Assay Guidance Manual. [Link]

- Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. PubMed. [Link]

- S-15535. Drug Targets, Indications, Patents.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- GTPγS Binding Assay.

- EnzyFluo™ ERK Phosphorylation Assay Kit. BioAssay Systems. [Link]

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

- Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment.

- Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(2-3), 215–234. [Link]

- Abdalla, A., He, M., & Yang, H. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 4(5), 769–776. [Link]

- Traynor, J. R. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of visualized experiments : JoVE, (124), 55734. [Link]

- Dopamine receptor D4. Wikipedia. [Link]

- Parravicini, C., Ranghino, G., Abbracchio, M. P., & Fantucci, P. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 12(4), 609–618. [Link]

- Neves, S. R., Ram, P. T., & Iyengar, R. (2002). G protein pathways. Science (New York, N.Y.), 296(5573), 1636–1639. [Link]

- [35S]GTPγS Binding in G Protein-Coupled Receptor Assays.

- Millan, M. J., Brocco, M., Gobert, A., Lejeune, F., Newman-Tancredi, A., & Rivet, J. M. (1997). S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties. The Journal of pharmacology and experimental therapeutics, 282(1), 148–161. [Link]

- 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

- Patel, J., & Chintamaneni, M. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(12), 1263–1274. [Link]

- Al-Hasani, R., & McCall, J. G. (2016). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1028, 223–230. [Link]

- In Vivo Brain Microdialysis of Monoamines.

- 5-HT Receptors and the Development of New Antidepressants. PMC. [Link]

- Agents with affinity for dopamine and 5-HT1A receptors in development

- Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. MDPI. [Link]

- Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. PubMed. [Link]

Sources

- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-15535 - Wikipedia [en.wikipedia.org]

- 12. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.revvity.com [resources.revvity.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Unveiling the Biological Targets of 1-(4-Bromopyridin-2-yl)piperazine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

1-(4-Bromopyridin-2-yl)piperazine is a heterocyclic compound featuring a bromopyridine moiety linked to a piperazine ring. This structural motif is prevalent in a variety of biologically active molecules, suggesting a high potential for interaction with multiple protein targets within the human proteome.[1][2] The inherent reactivity of the bromo-aromatic group, combined with the hydrogen bonding capacity of the piperazine nitrogen atoms, makes this scaffold a versatile starting point for fragment-based drug discovery and the development of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological targets of this compound. We will delve into the strategic selection of experimental methodologies, from initial target identification to rigorous validation, while emphasizing the scientific rationale behind each step to ensure a self-validating and robust investigative workflow.

Introduction: The Scientific Rationale for Target Identification

The piperazine ring is a common feature in many approved drugs, often serving as a scaffold that can interact with a variety of receptors and enzymes.[1][2][3] The addition of a 4-bromopyridin-2-yl group introduces a specific electronic and steric profile that can significantly influence its binding affinity and selectivity for particular protein targets. The bromine atom, for instance, can act as a heavy atom for X-ray crystallography studies and also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The primary objective of this guide is to provide a systematic approach to deconvolute the polypharmacology of this compound. Understanding the full spectrum of its biological targets is paramount for predicting its therapeutic potential, anticipating off-target effects, and guiding lead optimization efforts. We will explore a multi-pronged strategy that combines state-of-the-art chemoproteomics with established biochemical and cellular assays.[4][5]

Potential Target Classes: A Hypothesis-Driven Approach

Based on the structural features of this compound, several protein classes emerge as high-probability targets. The piperazine moiety is a well-known pharmacophore for G-protein coupled receptors (GPCRs), particularly those in the aminergic family such as dopamine and serotonin receptors, and has been incorporated into various central nervous system (CNS) active agents.[1][3][6] Furthermore, the pyridine ring is a common feature in kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket. The potential for covalent modification through the bromo-aromatic group, although less common, should not be entirely dismissed and may warrant investigation into enzymes with reactive cysteine residues in their active sites.

Experimental Workflow: A Step-by-Step Guide to Target Identification and Validation

The following sections outline a logical and technically sound workflow for identifying and validating the biological targets of this compound.

Phase 1: Unbiased Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

The initial step in our investigation is to cast a wide net to capture potential interacting proteins from a complex biological sample, such as a cell lysate. AP-MS is a powerful technique for this purpose.[7][8]

Rationale: This method relies on immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to "fish" for its binding partners from a proteome.[9][10] The captured proteins are then identified by mass spectrometry.[7][8] This approach is unbiased as it does not require prior knowledge of the potential targets.

Detailed Protocol:

-

Synthesis of an Affinity Probe: A key prerequisite for a successful AP-MS experiment is the synthesis of a suitable affinity probe. This involves modifying this compound with a linker arm and a reactive group (e.g., an amine or a carboxyl group) for covalent attachment to the solid support. It is crucial that the modification does not significantly alter the compound's binding properties. A common strategy is to attach the linker to one of the piperazine nitrogen atoms.

-

Immobilization of the Affinity Probe: The synthesized probe is then covalently coupled to pre-activated agarose or magnetic beads.[9][11] The choice of beads and coupling chemistry will depend on the reactive group on the linker.

-

Preparation of Cell Lysate: A relevant cell line (e.g., a human cancer cell line or a neuronal cell line) is cultured and harvested. The cells are then lysed using a mild detergent-based buffer to solubilize proteins while maintaining their native conformation.

-

Affinity Purification: The cell lysate is incubated with the affinity probe-coupled beads to allow for the binding of target proteins. A parallel incubation is performed with control beads (without the immobilized compound) to identify non-specific binders.[9][11]

-

Washing and Elution: The beads are extensively washed with buffer to remove non-specifically bound proteins. The specifically bound proteins are then eluted, typically by using a high concentration of the free compound (competitive elution), changing the pH, or using a denaturing agent.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acquired MS/MS spectra are searched against a protein database to identify the proteins that were specifically pulled down by the affinity probe.[7][9]

Data Analysis and Interpretation:

The primary output of the AP-MS experiment is a list of proteins identified in the experimental sample and the control sample. A successful experiment will show a significant enrichment of specific proteins in the experimental pulldown compared to the control. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be employed for more accurate quantification of protein enrichment.

Visualization of the AP-MS Workflow:

Caption: A streamlined workflow for identifying protein targets using Affinity Purification-Mass Spectrometry (AP-MS).

Phase 2: Orthogonal Target Validation in a Cellular Context

While AP-MS provides a list of potential interactors, it is essential to validate these findings using orthogonal methods that assess target engagement in a more physiological setting. The Cellular Thermal Shift Assay (CETSA) is an excellent choice for this purpose.[12][13][14]

Rationale: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein's structure, leading to an increase in its thermal stability.[12][13][15] This change in thermal stability can be monitored by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[12][16]

Detailed Protocol:

-

Cell Treatment: The chosen cell line is treated with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Heating: The treated cells (or lysates) are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).[12]

-

Lysis and Centrifugation: The heated cells are lysed, and the aggregated proteins are removed by centrifugation.[12][16]

-

Protein Quantification: The amount of the putative target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry (in the case of MS-CETSA).[16]

-

Data Analysis: For each temperature, the amount of soluble protein in the drug-treated sample is compared to the vehicle-treated sample. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[15]

Visualization of the CETSA Workflow:

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Phase 3: Biochemical and Functional Characterization

Once a target has been validated by CETSA, the next step is to characterize the interaction biochemically and to understand its functional consequences.[4]

Biochemical Assays:

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of a ligand to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics of a ligand to a target protein immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the binding affinity can be calculated.

Functional Assays:

The choice of functional assay will depend on the identity of the validated target.

-

If the target is a kinase: An in vitro kinase assay can be performed to determine if this compound inhibits its enzymatic activity. This is typically done by measuring the phosphorylation of a substrate peptide.[17][18]

-

If the target is a GPCR: A variety of cell-based assays can be used to assess the compound's effect on receptor signaling, such as measuring changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.[19][20][21]

-

If the target is an enzyme: A substrate conversion assay can be employed to measure the compound's effect on the enzyme's catalytic activity.[22]

Data Summary and Interpretation

To facilitate the interpretation of the experimental data, it is helpful to summarize the key findings in a structured table.

| Target Protein | AP-MS Enrichment (Fold Change) | CETSA Thermal Shift (°C) | Binding Affinity (Kd) | Functional Effect (IC50/EC50) |

| Protein X | 15.2 | +5.3 | 250 nM (ITC) | 500 nM (Kinase Assay) |

| Protein Y | 8.7 | +3.1 | 1.2 µM (SPR) | 2.5 µM (cAMP Assay) |

| Protein Z | 3.1 | No significant shift | Not determined | Not determined |

Interpretation:

In this hypothetical example, Protein X is a high-confidence target. It shows strong enrichment in the AP-MS experiment, a significant thermal shift in the CETSA assay, and potent inhibition in a functional assay. Protein Y is a medium-confidence target, with moderate enrichment and a smaller thermal shift, suggesting a weaker or more transient interaction. Protein Z is likely a non-specific binder, as it shows weak enrichment in the AP-MS experiment and no thermal stabilization in the CETSA assay.

Conclusion and Future Directions

The systematic approach outlined in this guide, combining unbiased proteomics with rigorous biophysical and functional validation, provides a robust framework for elucidating the biological targets of this compound. The identification of high-confidence targets will pave the way for further studies, including structural biology (e.g., X-ray crystallography or cryo-electron microscopy) to understand the molecular basis of the interaction, and in vivo studies to assess the compound's therapeutic potential and potential liabilities. This comprehensive understanding of the compound's mechanism of action is crucial for its successful development as a novel therapeutic agent.

References

- Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature reviews Molecular cell biology, 8(8), 645-654. [Link]

- Hughes JP, Rees S, Kalindjian SB, Philpott KL. Principles of early drug discovery. Br J Pharmacol. 2011 Mar;162(6):1239-49. [Link]

- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., Castellanos, A., Hultcrantz, M., & others. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

- Jarzab, A., Kurzawa, N., Hopf, T., Moerch, M., Kuster, B., & Savitski, M. M. (2020). Meltome atlas—thermal proteome stability across the human proteome.

- Lindsley, C. W., & Hopkins, C. R. (2018). The latest in CNS drug discovery. ACS chemical neuroscience, 9(4), 629-631. [Link]

- Creative Biolabs.

- Al-Aqeel, H., Al-Harbi, N. O., Al-Sanea, M. M., & Al-Sheikh, M. A. (2022). A review on the chemistry and biological activity of piperazine derivatives. Pharmaceuticals, 15(11), 1361. [Link]

- Eurofins Discovery. GPCR Functional Assays. [Link]

- BioDuro. Biochemical Assays. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 5. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. annualreviews.org [annualreviews.org]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target & Lead Identification & Validation | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. molbio.gu.se [molbio.gu.se]

- 20. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience [en.ice-biosci.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. bellbrooklabs.com [bellbrooklabs.com]

Structure-activity relationship (SAR) of pyridinylpiperazines

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridinylpiperazines

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Executive Summary

The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs and biologically active molecules.[1][2] Its unique combination of a basic piperazine ring and an aromatic pyridine moiety confers favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making it an attractive starting point for drug design.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyridinylpiperazine derivatives. We will dissect the core scaffold into its constituent pharmacophoric elements—the pyridine ring, the piperazine linker, and terminal substituents—to elucidate how targeted modifications influence binding affinity, selectivity, and functional activity across a diverse range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This document moves beyond a mere catalog of compounds, offering insights into the causal relationships between structural changes and their pharmacological outcomes, supported by detailed experimental protocols and computational models.

The Pyridinylpiperazine Pharmacophore: A Blueprint for Versatility

The therapeutic versatility of pyridinylpiperazines stems from a well-defined three-part pharmacophore. Understanding the distinct role of each component is fundamental to rational drug design. Trivial alterations to any part of this scaffold can lead to significant shifts in pharmacological activity, underscoring the importance of a systematic SAR approach.[4]

Caption: General Pharmacophore of Pyridinylpiperazine Derivatives.

SAR Analysis of the Pyridine Ring

The pyridine ring serves as a critical anchor, and its electronic properties and substitution pattern profoundly influence target engagement.

Position of the Piperazine Linkage

The point of attachment of the piperazine ring to the pyridine nucleus is a key determinant of activity. For instance, the 4-pyridylpiperazine moiety is considered a crucial element for achieving high affinity at the histamine H3 receptor.[5][6] In contrast, many potent α-adrenergic and serotonin receptor ligands feature a 2-pyridinyl linkage.[7][8] This highlights that the nitrogen atom's position within the pyridine ring dictates the vector and nature of interactions with the target protein's active site.

Ring Substituents

Modifying the pyridine ring with substituents is a primary strategy for fine-tuning electronic properties and potency.

-

Electron-Withdrawing Groups (EWGs): The introduction of an EWG, such as a nitro group at the 3-position, renders the 2-position more electrophilic. This facilitates the nucleophilic aromatic substitution reaction with piperazine during synthesis and can be critical for the biological activity of the final compound, as seen in a series of potent urease inhibitors.[9][10]

-

Halogenation: Fluorine substitution, particularly at the 3-position of a 2-pyridinylpiperazine, has been shown to yield potent and selective α2-adrenoceptor antagonists.[8][11] The fluorine atom can modulate the pKa of the pyridine nitrogen and engage in favorable interactions within the receptor binding pocket.[12]

Conversely, the introduction of bulky groups can lead to a decrease in antiproliferative activity, suggesting that steric hindrance can be detrimental to binding at certain targets.[13]

SAR Analysis of the Piperazine Core

The piperazine ring is more than a simple linker; its conformational rigidity and the basicity of its two nitrogen atoms are central to its function.[2] It often improves ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15]

N1 and N4 Nitrogens

The N1 nitrogen is typically attached to the pyridine ring, while the N4 nitrogen provides the primary vector for diversification. The basicity of these nitrogens is crucial for forming salt bridges with acidic residues (e.g., Aspartic acid in the D2 receptor) in many GPCRs. The pKa of the piperazine nitrogens can be modulated by substituents on the pyridine ring or the terminal moiety.[16]

Piperazine Ring Substitution

Direct substitution on the piperazine ring's carbon atoms can introduce chirality and create additional interaction points. In a series of CXCR3 chemokine antagonists, substitution at the 2'-position of the piperazine ring had a pronounced effect on receptor affinity, with a 2'(S)-ethyl moiety yielding a highly potent analog (IC50 = 0.2 nM).[17]

Bioisosteric Replacement

In some cases, the piperazine core can be a liability, contributing to off-target effects or unfavorable metabolic pathways. Bioisosteric replacement—substituting the piperazine with a structurally similar but electronically distinct scaffold—is a powerful strategy.[12] For example, replacing a piperazine with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in certain drug candidates.[18][19]

SAR Analysis of the Terminal Moiety (R-group)

The terminal moiety attached to the piperazine N4 nitrogen is the most frequently modified component and is arguably the primary driver of target selectivity and potency.

Aryl and Heteroaryl Groups

Many of the most potent pyridinylpiperazines are classic "arylpiperazines," where the terminal group is a substituted phenyl or other aromatic ring.[20] The nature of this aryl group and its substituents dictates selectivity for various receptors.

-

For α1-Adrenoceptors: 2-alkoxyphenylpiperazine moieties are highly favored. Replacing the 2-methoxyphenyl group with a 2-furoyl or 2-pyridyl group significantly diminishes affinity.[21]

-

For 5-HT1A Receptors: A wide variety of terminal groups are tolerated, often linked by an alkyl chain. The terminal fragment can be an imide, amide, or another heteroaryl system, leading to ligands with affinities in the nanomolar and even sub-nanomolar range.[7][22][23]

-

For Dopamine D2/D3 Receptors: Dual D2 antagonism and 5-HT1A agonism, a profile sought for atypical antipsychotics, is often achieved with complex terminal moieties, such as (arylpyridinyl)methyl groups.[4][24]

The following table summarizes the impact of terminal aryl group modifications on receptor affinity for a representative series of compounds.

| Compound ID | Terminal Aryl Moiety | Target | Affinity (Ki, nM) |

| A-1 | 2-Methoxyphenyl | α1-AR | 5.2 |

| A-2 | 2-Furoyl | α1-AR | >1000[21] |

| B-1 | 3-Bromophenyl (butoxy linker) | 5-HT1A | 0.78[23] |

| B-2 | 2-Chlorophenyl (butoxy linker) | 5-HT1A | 0.57[23] |

| C-1 | (5-(4-fluorophenyl)-3-pyridinyl)methyl | D2 | Potent Antagonist[24] |

Alkyl Chains and Linkers

When the terminal moiety is not directly attached to the piperazine, the length and nature of the alkyl linker are critical. A propyl or butyl chain is often optimal for bridging the piperazine core to a terminal pharmacophore to achieve high affinity at receptors like the histamine H3 and 5-HT1A receptors.[6][23]

Key Experimental Workflows & Protocols

The validation of SAR hypotheses relies on robust and reproducible experimental data. Below are outlines for a general synthetic scheme and a key biological assay.

General Synthetic Protocol

The synthesis of most pyridinylpiperazine derivatives follows a convergent strategy, often beginning with a nucleophilic aromatic substitution.

Caption: General synthetic workflow for pyridinylpiperazine derivatives.

Step-by-Step Methodology (Example: Urease Inhibitor Synthesis)[9][10]:

-

Synthesis of Intermediate: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (4.0 eq).

-

Reaction: Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and evaporate the solvent under reduced pressure. Add distilled water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.

-

Final Coupling: React the purified intermediate with an appropriate electrophile (e.g., 2-chloro-N-arylacetamide) in a suitable solvent with a base to yield the final target molecule.

-

Final Purification: Purify the final compound using recrystallization or column chromatography. Characterize using NMR, Mass Spectrometry, and IR spectroscopy.

Radioligand Binding Assay Protocol (Example: 5-HT1A Receptor)

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[22]

Principle: The assay quantifies the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) for binding to the receptor, typically in a membrane preparation from cells expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT1A receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Radioligand ([³H]-8-OH-DPAT) at a concentration near its Kd value.

-

Varying concentrations of the test pyridinylpiperazine derivative (or vehicle for total binding).

-

For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM serotonin).

-

-

Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Interaction and Signaling

The functional outcome of receptor binding (antagonism vs. agonism) is a critical aspect of SAR. For example, 1-(2-Pyrimidinyl)piperazine (a related arylpiperazine) acts as a potent antagonist at α₂-adrenergic receptors.[25]

Caption: Mechanism of α2-Adrenoceptor Antagonism.

As an antagonist, the pyridinylpiperazine derivative binds to the receptor but does not induce the conformational change necessary for G-protein activation. This blocks the endogenous ligand (e.g., norepinephrine) from binding and initiating the downstream signaling cascade, which for a Gi-coupled receptor like the α2-adrenoceptor, would normally be the inhibition of adenylyl cyclase and a reduction in cellular cAMP levels.[25]

Future Perspectives and Conclusion

The study of pyridinylpiperazines continues to be a fertile ground for drug discovery. The core challenge remains the design of ligands with exquisite subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects. Future research will likely focus on:

-

Computational Chemistry: Utilizing advanced 3D-QSAR, molecular docking, and molecular dynamics simulations to build more predictive models of ligand-receptor interactions, guiding the synthesis of more selective compounds.[26][27]

-

Fragment-Based Drug Design: Combining smaller, optimized fragments that bind to different sub-pockets of a target to construct novel, high-affinity pyridinylpiperazine derivatives.[14]

-

Multi-Target-Directed Ligands (MTDLs): Rationally designing single molecules that can modulate multiple targets simultaneously (e.g., D2/5-HT1A) to treat complex polygenic diseases like schizophrenia.[4][24]

References

- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link][9][10][28]

- Ji, J., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][17]

- Wawrzyniak, P., et al. (2018). Structural modifications and pharmacological evaluation of 4-pyridylpiperazine derivatives as active and selective histamine H3 receptor ligands.

- Akash, M., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry. [Link][29][30]

- Pravetoni, M., et al. (2005). Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists. PubMed. [Link][31]

- Obniska, J., et al. (2006).

- Aftab, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Rana, S., et al. (2012). Pharmacophore modelling and docking studies of pyrrolidinyl pyridone and pyrazinone analogues as prolyl oligopeptidase(POP) inhi. Journal of Chemical and Pharmaceutical Research. [Link][32]

- Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review.

- Stark, H., et al. (2018). Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as an active and selective histamine H3 receptor ligands.

- Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. [Link][7]

- Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin. [Link][24]

- Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link][2][3]

- Bhandare, R. R., & Canney, D. J. (2014). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. Medicinal Chemistry. [Link][33]

- Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link][8][11]

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link][12]

- Cliffe, I. A., et al. (1994). 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. Journal of Medicinal Chemistry. [Link][34]

- Flores-Contreras, E. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link][13]

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link][4]

- Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres. Cambridge MedChem Consulting. [Link][19]

- Murasaki, M., & Miura, S. (1992). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives).

- Lacivita, E., et al. (2012). Arylpiperazine Derivatives Acting at 5-HT1A Receptors.

- Staroń, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link][22]

- Satała, G., et al. (2021).

- Zhang, M., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. [Link][36]

- Staroń, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences. [Link][23]

- Lee, S., et al. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. [Link][27]

- ResearchGate. (n.d.). Piperazines and Dopamine D2 Receptors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 11. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. | Semantic Scholar [semanticscholar.org]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 19. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Secure Verification [cherry.chem.bg.ac.rs]

- 23. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of 1-(4-Bromopyridin-2-yl)piperazine interactions

An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Bromopyridin-2-yl)piperazine Interactions

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound, a versatile scaffold in modern medicinal chemistry. We will move beyond procedural checklists to explore the causal reasoning behind key methodological choices, ensuring that each step is not only performed correctly but is also understood in its scientific context. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow for predicting molecular interactions, assessing therapeutic potential, and guiding rational drug design.

Foundational Strategy: Deconstructing the Molecule and Its Potential

This compound is a privileged scaffold, meaning its structure is recurrently found in compounds with known biological activity. The pyridine ring offers aromaticity and a hydrogen bond acceptor (the nitrogen atom), while the piperazine ring provides a flexible, basic nitrogen center that is often crucial for salt formation and interaction with acidic residues in protein binding pockets. The bromine atom on the pyridine ring presents a site for further chemical modification (e.g., through cross-coupling reactions) and can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design.

Our in silico strategy, therefore, is not a generic protocol but a tailored approach designed to probe the specific chemical features of this molecule. The workflow is designed to first identify high-probability protein targets and then to meticulously characterize the nature, stability, and drug-like properties of the resulting ligand-protein complexes.

Figure 1: A comprehensive workflow for the in silico analysis of this compound.

Experimental Protocols & Methodologies

Ligand Preparation: From 2D Sketch to 3D Reality

The quality of the initial ligand structure is paramount; garbage in, garbage out. The goal is to generate a low-energy, three-dimensional conformation that is representative of the molecule's state in a biological system.

Protocol:

-

2D Structure Generation: Draw the this compound structure using a chemical sketcher like MarvinSketch or ChemDraw.

-

Conversion to 3D: Use a tool like Open Babel or the Schrödinger Maestro interface to convert the 2D sketch into a 3D structure. This initial conversion uses standard bond lengths and angles.

-

Protonation State Determination: The piperazine moiety has two nitrogen atoms. At physiological pH (~7.4), the secondary amine is likely to be protonated. Tools like Epik (from Schrödinger Suite) or Marvin can predict pKa values and assign the most probable protonation states. This is a critical step, as the charge state dictates potential electrostatic and hydrogen bonding interactions.

-

Energy Minimization: The initial 3D structure is not at a stable energy minimum. A molecular mechanics force field (e.g., OPLS4, MMFF94) must be applied to relax the structure. This process adjusts bond lengths, angles, and dihedrals to find a low-energy conformation.

Causality: An unminimized or incorrectly protonated ligand will have strained geometries and an improper charge distribution. This leads to artificially high energy scores in docking calculations and can cause the ligand to bind in unrealistic poses or even be rejected by the docking algorithm.

Target Identification: A Data-Driven Approach

Assuming no primary target is known, we must identify potential protein partners. This is not guesswork; it is a hypothesis-generating step based on the principle of chemical similarity—molecules with similar structures often have similar biological activities.

Protocol:

-

Chemical Similarity Searching: Use the structure of this compound as a query against a large bioactivity database like ChEMBL. A Tanimoto similarity search will retrieve known compounds with similar structures.

-

Target Analysis: Analyze the protein targets associated with the retrieved similar compounds. Look for recurring target families (e.g., G-protein coupled receptors, kinases, ion channels). This provides a list of high-probability candidate proteins.

-

Protein Structure Retrieval: Once a primary target is hypothesized (e.g., Dopamine D2 Receptor), retrieve high-quality crystal structures from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å), bound to a ligand similar to our query, and with minimal missing residues.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction, typically as a scoring value.

Protocol:

-

Protein Preparation (Receptor Grid Generation):

-

Using tools like Schrödinger's Protein Preparation Wizard, process the raw PDB file. This involves adding hydrogen atoms, assigning bond orders, removing water molecules not involved in binding, and optimizing the hydrogen-bonding network.

-

Define the binding site. This is typically done by creating a grid box centered on the co-crystallized ligand or on residues known from literature to be critical for binding. The size of the box should be sufficient to allow the ligand rotational and translational freedom.

-

-

Ligand Docking:

-

Use a docking program like Glide (Schrödinger), AutoDock Vina, or GOLD.